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Compound of Interest

Compound Name: 3',5'-Dideoxythymidine

CAS No.: 29108-89-2

Cat. No.: B1256559

Get Quote

Executive Summary
3',5'-Dideoxythymidine (3',5'-ddT) is a synthetic nucleoside analogue of thymidine

characterized by the complete absence of hydroxyl groups on the pentose sugar ring. Unlike its

therapeutic relatives (e.g., AZT, d4T) which retain the 5'-hydroxyl for phosphorylation, 3',5'-ddT

is chemically inert to kinase activity. This unique "null" functionality makes it an indispensable

negative control in phosphorylation kinetics and a specific probe for distinguishing nucleoside

transport (translocation) from metabolic trapping (phosphorylation).[1]

Molecular Architecture & Structural Logic[1]
The defining feature of 3',5'-ddT is the 2,3,5-trideoxy-β-D-erythro-pentofuranosyl moiety.[1] By

stripping the hydroxyl groups at both the 3' and 5' positions, the molecule loses its capacity for

hydrogen bonding as a donor, significantly altering its solvation shell and binding kinetics

compared to native thymidine.
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Feature Description Consequence

Sugar Pucker C2'-endo / C3'-exo equilibrium

The absence of the 3'-OH and

5'-OH removes steric clashes

and H-bonding constraints,

potentially increasing the

flexibility of the furanose ring

compared to dThd.

5'-Position Methyl group (-CH₃)

The conversion of the

hydroxymethyl group (-

CH₂OH) to a methyl group

prevents 5'-phosphorylation,

rendering the molecule

"invisible" to thymidine kinase.

3'-Position Methylene group (-CH₂-)

Prevents phosphodiester bond

formation; acts as an absolute

chain terminator if it were

theoretically incorporated

(which it is not, due to lack of

5'-activation).[1][2][3]

Base Stacking Thymine (5-methyluracil)

Retains canonical base-pairing

potential (A:T) and stacking

interactions, allowing it to bind

DNA polymerases or

transporters despite lacking

reactivity.[1]

Graphviz Diagram: Structural Connectivity
The following diagram illustrates the logical connectivity and the specific sites of deoxygenation

that define 3',5'-ddT.
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Functional Consequence

Thymidine (Native)

5'-Deoxygenation
(Loss of Kinase Substrate Activity) -OH → -H (C5')

3'-Deoxygenation
(Loss of Polymerization Capability)

 -OH → -H (C3')

3',5'-Dideoxythymidine
(Metabolically Inert Probe)

Click to download full resolution via product page

Figure 1: Structural derivation of 3',5'-ddT from Thymidine, highlighting the functional silencing

of the molecule.

Physicochemical Profile
The removal of two hydroxyl groups drastically shifts the lipophilicity and solubility profile of the

molecule.

Key Properties Table
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Property Value / Characteristic Technical Insight

Molecular Formula C₁₀H₁₄N₂O₃

Note: Oxygen count is 3 (2

carbonyls + 1 furanose ether),

vs. 5 in Thymidine.[1][3][4][5]

Molecular Weight 210.23 g/mol
Significant reduction from

Thymidine (242.23 g/mol ).[1]

Solubility (Water) Low (< 10 mg/mL)

Loss of H-bond donors

reduces aqueous solubility;

requires DMSO or Ethanol for

stock solutions.[1]

LogP (Predicted) ~0.8 - 1.2

More lipophilic than Thymidine

(LogP ~ -1.1).[1] Readily

crosses membranes via

passive diffusion if transporters

are blocked.[1]

pKa ~9.8 (N3-H)

The thymine base pKa remains

largely unaffected by sugar

modifications.[1]

Stability High

Resistant to phosphorylases

and kinases.[1] N-glycosidic

bond is stable at neutral pH

but susceptible to acid-

catalyzed hydrolysis.[1]

Synthetic Pathways
Synthesis of 3',5'-ddT requires the simultaneous or stepwise removal of hydroxyl groups. The

most robust protocols utilize radical deoxygenation or hydride reduction of sulfonate esters.

Protocol A: Radical Deoxygenation (Barton-McCombie)
This method is preferred for its tolerance of the base moiety and high yield.[1]
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Derivatization: Reaction of Thymidine with phenyl chlorothionoformate or carbon

disulfide/methyl iodide to form the 3',5'-di-O-thiocarbonyl derivative.[1]

Radical Initiation: Treatment with tributyltin hydride (Bu₃SnH) and AIBN

(azobisisobutyronitrile) in refluxing toluene.[1]

Propagation: The tributyltin radical attacks the thiocarbonyl sulfur, leading to fragmentation

and formation of the carbon-centered radical, which abstracts a hydrogen from Bu₃SnH.

Purification: Column chromatography to remove tin byproducts.[1]

Protocol B: Sulfonate Reduction (Historical/Alternative)
[1]

Mesylation: React Thymidine with methanesulfonyl chloride (MsCl) in pyridine to yield 3',5'-

di-O-mesylthymidine.[1]

Displacement/Reduction:

Step 2a: Displacement with halide (e.g., NaI) to form the di-iodo intermediate.[1]

Step 2b: Catalytic hydrogenation (H₂/Pd-C) to yield 3',5'-ddT.[1]

Graphviz Diagram: Synthesis Workflow
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Method A: Barton-McCombie (Radical) Method B: Sulfonate Reduction

Thymidine
(C10H14N2O5)

3',5'-Bis-O-(phenoxythiocarbonyl)
thymidine

 Derivatization

3',5'-Di-O-mesylthymidine

 Activation

3',5'-Dideoxythymidine
(C10H14N2O3)

 Deoxygenation

PhOC(S)Cl / Pyridine Radical Reduction
(Bu3SnH / AIBN / Toluene)

 Reduction

MsCl / Pyridine LiAlH4 or H2/Pd-C

Click to download full resolution via product page

Figure 2: Dual synthetic pathways for accessing 3',5'-dideoxythymidine.

Analytical Characterization (Self-Validating)
To confirm the identity of synthesized 3',5'-ddT, the following spectral signatures must be

observed. The absence of hydroxyl protons and the upfield shift of sugar protons are

diagnostic.

1H NMR Signature (DMSO-d₆, 400 MHz)
H-1' (Anomeric): ~6.1 ppm (triplet/dd).[1]

H-3' Region: Significant upfield shift compared to thymidine.[1] The H-3' proton appears as a

multiplet around 2.0–2.5 ppm (overlapping with H-2'), as it is now on a methylene carbon (-

CH₂-).[1]

H-5' Region: The diagnostic signal is the appearance of a doublet at ~1.2–1.3 ppm

(integrating to 3H), corresponding to the new methyl group (C5'-CH₃). This is the primary

confirmation of 5'-deoxygenation.[1]
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Exchangeable Protons: Absence of 3'-OH (~5.2 ppm) and 5'-OH (~5.0 ppm) signals.[1] The

N3-H imide proton remains at ~11.3 ppm.[1]

Mass Spectrometry (ESI-MS)[1][3]
Target Mass: [M+H]⁺ = 211.2 Da; [M+Na]⁺ = 233.2 Da.[1]

Fragmentation: Loss of the base (thymine, 126 Da) is a common fragmentation pathway,

leaving the trideoxy-sugar cation.

Biological Applications & Mechanistic Utility[1][2][4]
[5][6]
3',5'-ddT is predominantly used as a negative control or transport probe rather than a

therapeutic agent.[1]

Nucleoside Transport Studies
Mechanism: 3',5'-ddT retains the nucleobase recognition elements required for binding to

Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters

(CNTs).[1]

Utility: Because it cannot be phosphorylated by Thymidine Kinase (TK1), it does not get

trapped inside the cell. This allows researchers to measure the initial rate of transport without

the confounding factor of intracellular metabolism.

Protocol Insight: In a flux assay, if uptake of Thymidine is high but uptake of 3',5'-ddT is

low/reversible, the accumulation of Thymidine is driven by metabolic trapping

(phosphorylation) rather than transport capacity.

Kinase Specificity Assays
Negative Control: Used to validate the specificity of novel nucleoside kinases. If an enzyme

phosphorylates 3',5'-ddT, it indicates a lack of regiospecificity or contamination, as there is no

primary hydroxyl to attack.
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Synthesis via Mesylation

Source: Beilstein Journal of Organic Chemistry.[1]

Context: Describes the synthesis of 3',5'-substituted thymidine analogs via mesyl
intermedi

Link: [Beilstein J. Org.[1] Chem. - Synthesis of 3',5'-diamino derivatives]([Link]) (Relevant

for precursor chemistry).[1]

Structural Properties & NMR

Source: Journal of Organic Chemistry (ACS).[1]

Context: Detailed NMR analysis of deoxygenated thymidine deriv

Link: [J. Org.[1][5] Chem. - Facile synthesis of 3'-deoxythymidine and related derivatives]

([Link]1]

Biological Application (Transport)

Source: Molecular Pharmacology.[1]

Context: Use of 5'-modified thymidine analogs to study membrane permeation

characteristics.[1]

Link: [Mol. Pharmacol.[1] - Membrane permeation of 5'-modified thymidine]([Link])

(Analogous application logic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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